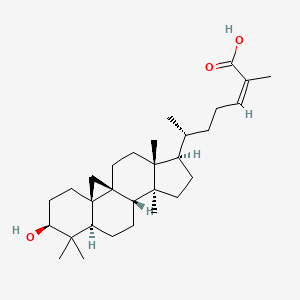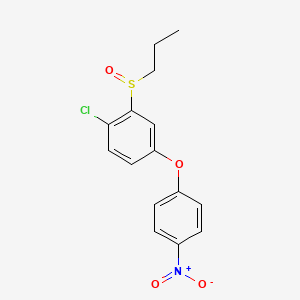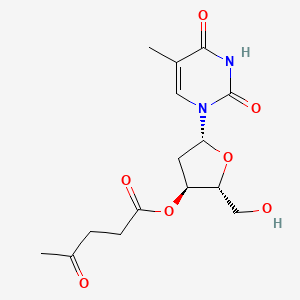
Triacontanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triacontanoyl chloride is a long-chain fatty acid chloride with the chemical formula C₃₀H₅₉ClO. It is derived from triacontanoic acid and is primarily used in organic synthesis. This compound is known for its reactivity, particularly in the formation of esters and amides, making it valuable in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Triacontanoyl chloride can be synthesized through the reaction of triacontanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:
C₃₀H₆₀O₂+SOCl₂→C₃₀H₅₉ClO+SO₂+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving distillation or recrystallization to isolate the desired product.
化学反応の分析
Types of Reactions: Triacontanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: Reacts with water to revert to triacontanoic acid.
Reduction: Can be reduced to triacontanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Alcohols and Amines: For ester and amide formation, reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.
Water: Hydrolysis reactions are usually performed under acidic or basic conditions to facilitate the conversion back to the acid.
Reducing Agents: Reduction reactions are conducted under anhydrous conditions to prevent side reactions.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Triacontanoic Acid: Formed from hydrolysis.
Triacontanol: Formed from reduction.
科学的研究の応用
Triacontanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the modification of surfaces and the creation of specialized coatings.
Pharmaceuticals: Utilized in the synthesis of drug molecules and prodrugs.
Biochemistry: Used in the study of lipid metabolism and the creation of lipid-based delivery systems.
作用機序
The mechanism of action of triacontanoyl chloride primarily involves its reactivity with nucleophiles. The carbonyl carbon in the acid chloride is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is leveraged in various synthetic applications to form esters, amides, and acids.
類似化合物との比較
Palmitoyl Chloride (C₁₆H₃₁ClO): A shorter-chain fatty acid chloride with similar reactivity but different physical properties.
Stearoyl Chloride (C₁₈H₃₅ClO): Another fatty acid chloride with a slightly longer chain than palmitoyl chloride.
Behenoyl Chloride (C₂₂H₄₃ClO): A long-chain fatty acid chloride with properties similar to triacontanoyl chloride but with a shorter chain length.
Uniqueness: this compound’s uniqueness lies in its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain analogs. This makes it particularly useful in applications requiring long-chain fatty acid derivatives.
特性
IUPAC Name |
triacontanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEACALFLNZJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568685 |
Source


|
| Record name | Triacontanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72106-52-6 |
Source


|
| Record name | Triacontanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

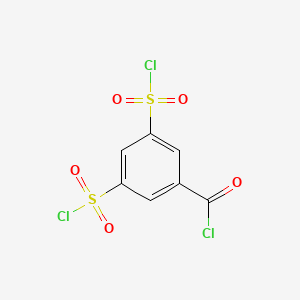
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

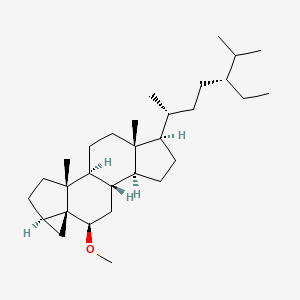

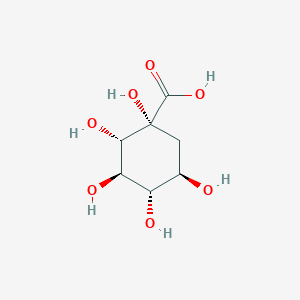

![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(E)-1H-pyrazol-5-yliminomethyl]but-2-enoate](/img/structure/B13416673.png)
